Ceftezole Ceftezole Ceftezole is a first-generation cephalosporin antibiotic having (1,3,4-thiadiazol-2-ylsulfanyl)methyl and [2-(1H-tetrazol-1-yl)acetamido side groups located at positions 3 and 7 respectively. It is a cephalosporin and a member of thiadiazoles.
Ceftezole is a semisynthetic first-generation cephalosporin with antibacterial activity. Ceftezole binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis.
Brand Name: Vulcanchem
CAS No.: 26973-24-0
VCID: VC21346819
InChI: InChI=1S/C13H12N8O4S3/c22-7(1-20-4-14-18-19-20)16-8-10(23)21-9(12(24)25)6(2-26-11(8)21)3-27-13-17-15-5-28-13/h4-5,8,11H,1-3H2,(H,16,22)(H,24,25)/t8-,11-/m1/s1
SMILES: C1C(=C(N2C(S1)C(C2=O)NC(=O)CN3C=NN=N3)C(=O)O)CSC4=NN=CS4
Molecular Formula: C13H12N8O4S3
Molecular Weight: 440.5 g/mol

Ceftezole

CAS No.: 26973-24-0

Cat. No.: VC21346819

Molecular Formula: C13H12N8O4S3

Molecular Weight: 440.5 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Ceftezole - 26973-24-0

CAS No. 26973-24-0
Molecular Formula C13H12N8O4S3
Molecular Weight 440.5 g/mol
IUPAC Name (6R,7R)-8-oxo-7-[[2-(tetrazol-1-yl)acetyl]amino]-3-(1,3,4-thiadiazol-2-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Standard InChI InChI=1S/C13H12N8O4S3/c22-7(1-20-4-14-18-19-20)16-8-10(23)21-9(12(24)25)6(2-26-11(8)21)3-27-13-17-15-5-28-13/h4-5,8,11H,1-3H2,(H,16,22)(H,24,25)/t8-,11-/m1/s1
Standard InChI Key DZMVCVMFETWNIU-LDYMZIIASA-N
Isomeric SMILES C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)CN3C=NN=N3)C(=O)O)CSC4=NN=CS4
SMILES C1C(=C(N2C(S1)C(C2=O)NC(=O)CN3C=NN=N3)C(=O)O)CSC4=NN=CS4
Canonical SMILES C1C(=C(N2C(S1)C(C2=O)NC(=O)CN3C=NN=N3)C(=O)O)CSC4=NN=CS4

Ceftezole is a semisynthetic first-generation cephalosporin antibiotic, known for its broad-spectrum antimicrobial activity. It is structurally characterized by the presence of (1,3,4-thiadiazol-2-ylsulfanyl)methyl and [2-(1H-tetrazol-1-yl)acetamido] side groups at positions 3 and 7, respectively . This compound belongs to the class of cephalosporins, which are derivatives of the 1,2-thiazine fused to a 2-azetidinone ring, forming a oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid moiety or its derivatives .

Mechanism of Action

Ceftezole exerts its antibacterial effects by binding to and inactivating penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. These proteins are crucial for the assembly and cross-linking of peptidoglycan chains, which provide structural strength to the bacterial cell wall. By inhibiting PBPs, ceftezole disrupts the bacterial cell wall integrity, leading to cell lysis and death .

Pharmacokinetics

Ceftezole exhibits pharmacokinetic properties that are comparable to other cephalosporins. After intramuscular injection, its serum concentration peaks rapidly and remains effective for several hours. The half-life of ceftezole in serum is approximately 56 minutes, which is about half that of cefazolin . The drug is primarily excreted unchanged through the urinary tract, with a 24-hour urinary recovery rate of 87.5% .

Antimicrobial Activity

Ceftezole demonstrates broad-spectrum antimicrobial activity, with efficacy against a variety of pathogenic organisms. It is particularly effective against strains of Proteus mirabilis, with minimal inhibitory concentrations (MICs) ranging from 3.13 to 25 μg/mL . Ceftezole also shows activity against other bacteria such as Citrobacter, Enterobacter, and Serratia species, although its effectiveness can vary depending on the specific strain and inoculum size .

Additional Biological Activities

In addition to its antimicrobial properties, ceftezole has been identified as an α-glucosidase inhibitor, which suggests potential anti-diabetic applications. In vitro studies have shown that ceftezole acts as a reversible, non-competitive inhibitor of yeast α-glucosidase, with a Ki value of 5.78 × 10^−7 M . In vivo experiments using a streptozotocin-induced mouse model have demonstrated a significant reduction in blood glucose levels following ceftezole treatment .

Comparison with Other Cephalosporins

Ceftezole's antimicrobial efficacy is comparable to that of other first-generation cephalosporins like cefazolin and cephaloridine, but it is generally superior to cephalothin in experimental infections . The serum protein binding of ceftezole is less than that of cefazolin, which may influence its distribution and effectiveness in certain tissues .

Table 1: Pharmacokinetic Parameters of Ceftezole

ParameterValue
Peak Serum Concentration24.9 μg/mL (15 min after injection)
Half-life in Serum56 minutes
24-hour Urinary Recovery Rate87.5%
Biliary Excretion RateAbout 4.4%

Table 2: Antimicrobial Activity of Ceftezole

OrganismMIC Range (μg/mL)
Proteus mirabilis3.13 to 25
Proteus vulgaris100 to >400
Proteus morganii50 to >400

Table 3: Comparison with Other Cephalosporins

CephalosporinAntimicrobial EfficacySerum Protein Binding
CeftezoleBroad-spectrum, similar to cefazolinLess than cefazolin
CefazolinBroad-spectrumHigher than ceftezole
CephalothinGenerally less effective than ceftezoleNot specified

References:
- Wikipedia: Ceftezole
- PMC: In Vitro and In Vivo Evaluation of Ceftezole
- PhysioNet: Dictionary of Terms
- PubChem: Ceftezole Sodium
- ASM: In Vitro and In Vivo Evaluation of Ceftezole
- ResearchGate: Organic Azides
- DrugBank: Ceftezole
- Spandidos Publications: Ceftezole as an α-glucosidase inhibitor

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